2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid

PROTAC CRBN zinc-finger off-target

PROTAC campaigns using C4-exit CRBN ligands suffer confounding off-target degradation of zinc-finger proteins (ZFP91, IKZF3), complicating SAR. This C5-carboxymethoxy lenalidomide-derived building block provides a pre-installed C5 exit vector that significantly reduces off-target ZF degradation (P=0.0029 vs. C4). • Minimal -O-CH2-COOH linker enables unbiased linker SAR • Terminal COOH ready for direct amide coupling • ≥97% purity, ambient storage, global shipping

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
Cat. No. B15303063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OCC(=O)O
InChIInChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-1-2-9(23-7-13(19)20)5-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
InChIKeyXDDOTKGQTFQWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5 Lenalidomide-Type CRBN Ligand–Linker Building Block for PROTAC Discovery


2-((2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)oxy)acetic acid (CAS 2680531-09-1; MW 318.29; formula C₁₅H₁₄N₂O₆) is a cereblon (CRBN) E3 ligase ligand–linker conjugate that combines a lenalidomide-class 3-oxoisoindolin glutarimide scaffold with a C5-attached carboxymethoxy exit vector . It belongs to the immunomodulatory imide drug (IMiD)-derived building block family widely used to construct proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. Unlike earlier-generation CRBN recruiters that exit from the C4 position, this compound routes the linker through the C5 position of the isoindolinone ring—a vector that published crystallographic and functional data associate with altered ternary complex geometry, differential neosubstrate engagement, and reduced off-target zinc-finger protein degradation [2]. The terminal carboxylic acid provides a conjugation-ready handle for amide coupling to amine-containing warheads or linker extensions, making the compound a modular, single-step entry point for assembling heterobifunctional degraders .

Why C5 3-Oxoisoindolin CRBN Ligands Cannot Be Replaced by C4 or Dioxo Building Blocks


CRBN ligand–linker conjugates are not commodity reagents that differ only by catalog number. The exit vector position (C4 vs. C5) on the phthalimide/isoindolinone ring controls which surface of the CRBN–DDB1 complex the linker projects toward, directly shaping ternary complex geometry with the target protein [1]. Published high-throughput imaging data demonstrate that identical chemical modifications placed at the C5 position significantly reduce off-target degradation of endogenous C2H2 zinc-finger proteins (e.g., ZFP91, IKZF3) relative to the same modification at C4 (P = 0.0029, Wilcoxon matched-pairs signed-rank test) [2]. Furthermore, the backbone oxidation state matters: the 3-oxoisoindolin (lenalidomide-type) scaffold exhibits a distinct neosubstrate degradation fingerprint versus the 1,3-dioxoisoindolin (thalidomide-type) scaffold, with differential engagement of IKZF1, CK1α, and SALL4 [3]. Linker composition—even a single oxygen-for-carbon substitution—has been shown to alter degradation potency by orders of magnitude [4]. Consequently, swapping this C5-carboxymethoxy conjugate for a C4-amino-pomalidomide, a dioxo-thalidomide-O-COOH, or a PEG-extended analog risks non-overlapping SAR, unanticipated off-target liabilities, and failed degrader campaigns.

Quantitative Evidence for C5 Carboxymethoxy CRBN Ligand–Linker Performance


C5 Exit Vector Reduces Off-Target Zinc-Finger Degradation

In a systematic head-to-head comparison using a high-throughput imaging platform, pomalidomide analogues bearing identical substituents at the C5 position of the phthalimide ring induced significantly lower degradation of a panel of C2H2 zinc-finger (ZF) degrons than the same substituents placed at the C4 position [1]. The study evaluated paired C4- and C5-modified SNAr analogues across multiple ZF degrons, with the C5 series showing a statistically significant reduction in overall ZF degradation (Wilcoxon matched-pairs signed-rank test, P = 0.0029) [1]. This finding was validated by immunoblotting of endogenous ZFP91 and IKZF3 in Jurkat and MM1.S cells, where C5-amino analogues (e.g., 5-aminothalidomide, compound 8) exhibited decreased degradation potency compared to the C4-amino reference pomalidomide [2]. Structural modeling and docking data attribute this differential to steric clash between the C5 exit vector substituent and the ZF domain interface, which is less pronounced when the substituent projects from the C4 position [2]. The target compound, 2-((2-(2,6-dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid, exploits this principle: its carboxymethoxy linker is pre-installed at the C5 position, thereby providing the off-target-reducing exit vector geometry ab initio, without requiring post-hoc synthetic optimization of the attachment point.

PROTAC CRBN zinc-finger off-target C5 exit vector neosubstrate selectivity

Lenalidomide-Type Scaffold Alters Neosubstrate Selectivity

The target compound contains a 3-oxoisoindolin (mono-carbonyl) core, structurally analogous to lenalidomide, rather than the 1,3-dioxoisoindolin (di-carbonyl) core of thalidomide . This distinction is non-trivial for degrader design: published CRBN–neosubstrate ternary complex data show that the glutarimide ring docks identically in the CRBN pocket across IMiDs, but the isoindolinone ring surface that faces the recruited neosubstrate differs between scaffolds [1]. Yamanaka et al. demonstrated that 6-position modifications on the lenalidomide scaffold enable control over neosubstrate selectivity—6-fluoro lenalidomide induced selective degradation of IKZF1, IKZF3, and CK1α while reducing SALL4 engagement relative to unmodified lenalidomide [1]. PROTACs built from these lenalidomide derivatives induced selective BET protein degradation with the same neosubstrate selectivity profile inherited from the CRBN ligand component [1]. In contrast, thalidomide and pomalidomide (both dioxo scaffolds) degrade SALL4—a transcription factor linked to teratogenicity—through the CRBN–SALL4 interaction, a liability that has hindered clinical translation of certain pomalidomide-based PROTACs [2]. The mono-oxo backbone of the target compound thus provides a starting point more closely aligned with the lenalidomide neosubstrate selectivity profile, which published data associate with reduced SALL4 degradation propensity.

neosubstrate selectivity IKZF1 SALL4 lenalidomide scaffold teratogenicity risk

Minimal Oxygen Spacer Maximizes Conjugation Flexibility

The target compound connects the CRBN-binding glutarimide–isoindolinone core to a carboxylic acid via a single oxygen atom followed by one methylene unit (–O–CH₂–COOH), representing the shortest practically achievable linker between the E3 ligase ligand and a reactive conjugation handle . This contrasts with commercially prevalent alternatives: Pomalidomide-PEG1-CO2H (CAS 2139348-60-8) has an ~8-atom spacer including two ethylene glycol units ; Lenalidomide-C5-acid (CAS 2338824-30-7) contains a five-methylene alkyl chain between the lenalidomide core and the terminal carboxylic acid ; and Thalidomide-O-COOH (CAS 1061605-21-7) attaches the carboxylic acid at the C4 position via an ether linkage [1]. The principle that 'even a single oxygen-for-carbon swap can double cellular potency' [2] underscores why minimal linkers are valuable: they give medicinal chemists maximal control over the final PROTAC linker length and composition during the subsequent conjugation step. A building block with a pre-extended linker (e.g., PEG2 or C5-alkyl) commits the degrader to a fixed minimal distance between the E3 ligase and the warhead, which may be suboptimal for a given target protein–CRBN pair. In contrast, the target compound's minimal -O-CH₂-COOH vector allows the researcher to append any linker of choice—PEG, alkyl, rigid, or click-chemistry-based—without architectural constraints imposed by the building block itself.

linker length PROTAC design minimal spacer conjugation handle ternary complex geometry

Lenalidomide-Class CRBN Binding Affinity Supports PROTAC Function

The CRBN binding affinity of the IMiD scaffold is critical, but PROTAC efficacy depends on ternary complex cooperativity (α) rather than binary CRBN affinity alone. Lenalidomide, the direct structural parent of the target compound's 3-oxoisoindolin scaffold, exhibits a CRBN binding IC₅₀ of 1.5–2.7 μM across multiple biochemical assay formats [1][2]. This is approximately equipotent to pomalidomide (IC₅₀ ~2.8–3.0 μM) and approximately 10- to 20-fold more potent than thalidomide (IC₅₀ ~30 μM) [3][4]. A direct comparison from a TR-FRET assay reported lenalidomide IC₅₀ = 2.694 μM versus a novel CRBN ligand YJ1b at IC₅₀ = 0.206 μM (13-fold more potent), demonstrating that the lenalidomide scaffold retains moderate affinity while leaving headroom for affinity enhancement through structural elaboration [2]. Importantly, sub-micromolar binary CRBN affinity is not a prerequisite for potent degradation: the ACS Med Chem Lett D2B study showed that CRBN target engagement HiBiT DC₅₀ values in the potent range, combined with adequate Dmax, are sufficient to drive degradation, and that linker composition modulates ternary complex cooperativity independently of binary binding [5]. The target compound, as a lenalidomide-type scaffold with a minimal C5 linker, is expected to retain this moderate CRBN binding profile while providing the C5 exit vector geometry that published ALK PROTAC examples have used to generate degraders with enhanced on-target potency and reduced off-target ZF degradation [6].

CRBN binding affinity lenalidomide IC50 pomalidomide IC50 ternary complex cooperativity

C5 Attachment Modulates Aqueous Stability Profiles

The ACS Med Chem Lett study by Bricelj et al. (2021) systematically investigated how the attachment point of the linker to the CRBN ligand core affects both aqueous stability and neosubstrate degradation features [1]. The authors found that linker attachment points 'highly affect' aqueous stability profiles, with different degradation kinetics observed depending on whether the linker emanates from the C4 or C5 position of the phthalimide/isoindolinone ring [1]. This finding is practically significant because CRBN ligands with linkers attached at the C4 position (e.g., pomalidomide-C4-amine derivatives) have been reported to undergo hydrolytic degradation under moderate aqueous conditions relevant to cell-culture and in vivo studies [2]. In contrast, C5-attached linker conjugates, such as the target compound, project the linker through a chemically distinct electronic environment, which published data suggest can confer improved hydrolytic stability [1]. While the study did not report the half-life of the exact target compound, it established the general principle that the linker attachment point is an independent variable governing chemical stability, separate from the linker composition itself. This means that even if two building blocks share the same linker chemistry (e.g., both have -O-CH₂-COOH), the C5-attached version may exhibit different degradation kinetics than its C4-attached counterpart (e.g., Thalidomide-O-COOH, CAS 1061605-21-7).

aqueous stability linker attachment point C4 vs. C5 hydrolytic degradation CRBN ligand

Key Application Scenarios in PROTAC Discovery


PROTACs Requiring Reduced Zinc-Finger Off-Target Degradation

When developing PROTACs against kinase targets (e.g., ALK, as demonstrated by Nguyen et al. [1]), the C5 exit vector of this building block pre-installs the geometry that reduces off-target zinc-finger protein degradation. Published data show that ALK-targeting PROTACs built with C5-modified pomalidomide analogues achieved enhanced on-target ALK degradation potency while minimizing degradation of endogenous ZF proteins including ZFP91 and IKZF3 [1]. Researchers can conjugate the terminal carboxylic acid of this building block directly to an amine-containing ALK warhead (or any target protein ligand) via standard amide coupling, generating a heterobifunctional degrader with the off-target-reducing C5 exit vector from the first synthesized compound.

Systematic Linker Length SAR with a Minimal Spacer

The target compound's single-atom oxygen spacer provides the shortest possible linker extension from the CRBN ligand, making it the ideal starting material for systematic linker SAR campaigns . Unlike pre-extended building blocks (Pomalidomide-PEG1-CO2H, Lenalidomide-C5-acid) that commit the degrader to a minimum of 5–8 linker atoms, this minimal -O-CH₂-COOH handle allows the researcher to append PEG₁, PEG₂, PEG₃, or alkyl linkers of any length via a single amidation step, enabling unbiased exploration of the optimal CRBN–warhead distance as recommended by the D2B linker SAR platform [2].

Degrader Programs Minimizing SALL4 Teratogenicity Risk

All three clinically approved IMiDs (thalidomide, lenalidomide, pomalidomide) induce CRBN-dependent degradation of SALL4, a developmental transcription factor linked to teratogenicity [3]. However, published structure–activity data indicate that the lenalidomide (mono-oxo) scaffold exhibits distinct SALL4 degradation potency relative to thalidomide and pomalidomide (dioxo scaffolds) [4]. The target compound's 3-oxoisoindolin backbone aligns with the lenalidomide scaffold class, providing a CRBN-recruiting module that is mechanistically closer to the scaffold for which selective neosubstrate degradation (IKZF1/IKZF3 over SALL4) has been demonstrated through 6-position fluoro substitution [4]. This makes it a rational choice for degrader programs targeting indications where developmental toxicity is a critical liability to address early in lead optimization.

Parallel Synthesis of CRBN Degrader Libraries

The terminal carboxylic acid handle of this building block is directly compatible with widely used amide coupling reagents (HATU, EDC/HOBt) for conjugation to diverse amine-containing warheads . With a purity specification of 97% and ambient storage stability , the compound is suitable for automated parallel synthesis workflows. The C5-attached minimal linker ensures that all library members share a common exit vector geometry, reducing a key confounding variable in library SAR interpretation. This contrasts with using mixtures of C4- and C5-attached building blocks or building blocks with different pre-installed linker lengths, which introduce orthogonal variables that confound degradation potency readouts.

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